(E)-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-N-(4-methylquinolin-8-yl)prop-2-enamide
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Overview
Description
(E)-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-N-(4-methylquinolin-8-yl)prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinoline moiety and a tricyclic core, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-N-(4-methylquinolin-8-yl)prop-2-enamide typically involves multiple steps, including the formation of the tricyclic core and the subsequent attachment of the quinoline moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Common synthetic routes may include:
Formation of the Tricyclic Core: This step involves cyclization reactions that form the 3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl structure.
Attachment of the Quinoline Moiety: This step involves coupling reactions to attach the 4-methylquinolin-8-yl group to the tricyclic core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-N-(4-methylquinolin-8-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
(E)-3-[3-(3,5-dioxo-4-azatricyclo[521
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (E)-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-N-(4-methylquinolin-8-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The molecular pathways involved in its mechanism of action may include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-N-(4-methylquinolin-8-yl)prop-2-enamide include:
Dichloroaniline: An aniline derivative with two chlorine atoms.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
The uniqueness of this compound lies in its complex structure, which includes both a quinoline moiety and a tricyclic core. This unique structure may confer specific properties, such as enhanced binding affinity to molecular targets or improved stability under various conditions.
Properties
IUPAC Name |
(E)-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-N-(4-methylquinolin-8-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O3/c1-16-12-13-29-26-21(16)6-3-7-22(26)30-23(32)11-8-17-4-2-5-20(14-17)31-27(33)24-18-9-10-19(15-18)25(24)28(31)34/h2-14,18-19,24-25H,15H2,1H3,(H,30,32)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDQEHALKCEBSP-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)NC(=O)C=CC3=CC(=CC=C3)N4C(=O)C5C6CC(C5C4=O)C=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=CC=C(C2=NC=C1)NC(=O)/C=C/C3=CC(=CC=C3)N4C(=O)C5C6CC(C5C4=O)C=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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